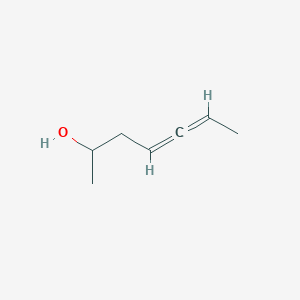

Hepta-4,5-dien-2-OL

説明

Hepta-4,5-dien-2-OL (systematic IUPAC name: hept-4,5-dien-2-ol) is a hypothetical seven-carbon alkenol with a hydroxyl group at position 2 and conjugated double bonds at positions 4 and 5.

特性

CAS番号 |

56037-82-2 |

|---|---|

分子式 |

C7H12O |

分子量 |

112.17 g/mol |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3,5,7-8H,6H2,1-2H3 |

InChIキー |

JUYHNXIOYFTQBZ-UHFFFAOYSA-N |

正規SMILES |

CC=C=CCC(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Hepta-4,5-dien-2-OL can be synthesized through various methods. One common approach involves the use of allenes as starting materials. For instance, the rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes can be employed to produce chiral cyclic ethers, which can then be transformed into Hepta-4,5-dien-2-OL .

Industrial Production Methods

Industrial production methods for Hepta-4,5-dien-2-OL are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to achieve the desired product.

化学反応の分析

Types of Reactions

Hepta-4,5-dien-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The double bonds can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.

Major Products

Oxidation: Hepta-4,5-dien-2-one.

Reduction: Heptane-2-ol.

Substitution: 2-Chlorohepta-4,5-diene.

科学的研究の応用

Hepta-4,5-dien-2-OL has various applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: It can be used in the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Hepta-4,5-dien-2-OL involves its interaction with molecular targets through its hydroxyl group and double bonds. These interactions can lead to various chemical transformations, such as the formation of enones and conjugated dienes. The compound can form complexes with metals like rhodium, which can catalyze rearrangements and other reactions .

類似化合物との比較

Comparison with Structurally Related Compounds

(a) 4,6-Heptadien-3-ol Derivatives

The evidence mentions 4,6-Heptadien-3-ol, 2-methyl-4-(1-methylethyl)-, (4E) (CAS 688045-40-1) . Key differences from Hepta-4,5-dien-2-OL include:

- Double bond positions : 4,6-diene vs. 4,5-diene.

- Functional groups : Hydroxyl at position 3 vs. position 2.

- Substituents : Branched methyl and isopropyl groups vs. a linear structure.

These differences likely influence physical properties (e.g., boiling point, solubility) and chemical behavior. For example:

- The branched substituents in the 4,6-diene derivative may increase steric hindrance, reducing reactivity in cycloaddition reactions compared to a linear diene system.

- The hydroxyl position affects hydrogen-bonding capacity and acidity.

Data Availability: No thermodynamic or spectral data are provided for this compound in the evidence .

(b) Spiro[2,4]hepta-4,6-diene (CAS 765-46-8)

This spirocyclic compound (C₇H₈) features a bicyclic framework with double bonds at positions 4 and 6. Unlike Hepta-4,5-dien-2-OL, it lacks a hydroxyl group and is fully hydrocarbon. Key properties from the evidence include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 92.1384 g/mol | |

| Boiling point (estimated) | 330.20 K (57.05°C) | |

| IUPAC InChIKey | KPDOKSJMJMDRQA-UHFFFAOYSA-N |

General Trends in Diene-Containing Compounds

While direct comparisons to Hepta-4,5-dien-2-OL are speculative, the evidence highlights the following trends:

Double Bond Positioning :

- Conjugated 4,5-dienes (hypothetical in Hepta-4,5-dien-2-OL) may exhibit greater resonance stabilization and electrophilic reactivity compared to isolated or spiro-conjugated dienes.

Hydroxyl Group Effects :

- Allylic alcohols (e.g., Hepta-4,5-dien-2-OL) are prone to acid-catalyzed dehydration or oxidation, whereas hydrocarbons (e.g., Spiro[2,4]hepta-4,6-diene) undergo addition or polymerization.

Steric and Electronic Factors :

- Branched substituents (as in the 4,6-Heptadien-3-ol derivative) reduce accessibility to reactive sites, while linear structures favor intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。